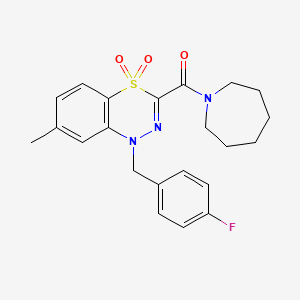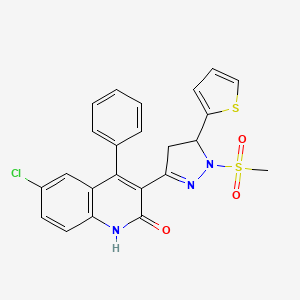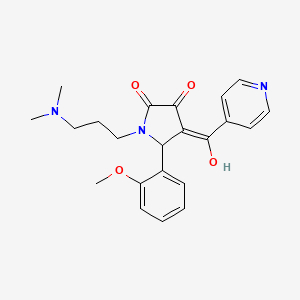![molecular formula C23H26N4O3 B2627980 4-(4-methoxybenzyl)-5-[1-(4-methylbenzoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775526-24-3](/img/structure/B2627980.png)
4-(4-methoxybenzyl)-5-[1-(4-methylbenzoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a methoxybenzyl group, a methylbenzoyl group, a piperidine ring, and a 1,2,4-triazolone ring. These functional groups could potentially confer a variety of chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The piperidine and 1,2,4-triazolone rings are likely to contribute significantly to the three-dimensional structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups all play a role. For example, the presence of the methoxy and benzoyl groups in this compound could potentially make it relatively polar .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
A study by Bektaş et al. (2007) discussed the synthesis of novel 1,2,4-triazole derivatives, including those related to the specified compound, and evaluated their antimicrobial activities. Several newly synthesized compounds were found to possess good or moderate activities against tested microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Molecular Stabilities and Anticancer Properties
Karayel (2021) conducted a detailed study on the tautomeric properties, conformations, and the mechanism behind the anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole. This research highlights the potential anticancer activity of compounds structurally similar to the one (Karayel, 2021).
Enzyme Inhibition
Bekircan, Ülker, & Menteşe (2015) used a compound with a similar structure as a starting point to synthesize novel heterocyclic compounds. These compounds were screened for their lipase and α-glucosidase inhibition, showing significant activity and suggesting potential for diabetes and obesity treatment applications (Bekircan, Ülker, & Menteşe, 2015).
Anticancer Evaluation
In another study, Bekircan et al. (2008) synthesized derivatives of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one and evaluated them for anticancer activity. Some of the synthesized compounds were screened against a panel of 60 cell lines derived from various cancer types, showing promising anticancer potential (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Quantum Chemical Calculations
Kotan & Yuksek (2021) optimized the structure of a related compound using Density Functional Theory (DFT) methods. Their study provides insights into the electronic properties, thermodynamic parameters, and molecular stabilities of such compounds, contributing to the understanding of their reactivity and potential biological activities (Kotan & Yuksek, 2021).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[(4-methoxyphenyl)methyl]-3-[1-(4-methylbenzoyl)piperidin-4-yl]-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-16-3-7-19(8-4-16)22(28)26-13-11-18(12-14-26)21-24-25-23(29)27(21)15-17-5-9-20(30-2)10-6-17/h3-10,18H,11-15H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTREXKAJFCXGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NNC(=O)N3CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-Thiazol-4-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2627901.png)
![N-(3-methoxyphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2627903.png)

![4-(N,N-diethylsulfamoyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2627906.png)

![ethyl 3-oxooctahydro-1H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B2627909.png)


![3,5-dimethoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2627914.png)
![8-(2-((2-chlorophenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2627915.png)

![N-1,3-benzodioxol-5-yl-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide](/img/structure/B2627920.png)